(4-(Aminomethyl)phenyl)dimethylphosphine oxide
Description
(4-(Aminomethyl)phenyl)dimethylphosphine oxide (CAS 737751-54-1) is a tertiary phosphine oxide (TPO) containing a primary amino group. Its molecular formula is C₈H₁₂NOP, with a molecular weight of 169.16 g/mol . This compound is air-stable and hygroscopic, requiring storage at 2–8°C in inert conditions . It is soluble in polar solvents like water and alcohols but less so in nonpolar hydrocarbons .
Structurally, the aminomethyl group at the para position of the phenyl ring enhances its nucleophilicity, making it reactive toward electrophiles like aldehydes, ketones, and epoxides . Applications include:
Properties
IUPAC Name |
(4-dimethylphosphorylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHJPUVDHOUPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)phenyl)dimethylphosphine oxide typically involves the reaction of 4-(aminomethyl)phenylphosphine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)phenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of higher oxidation state phosphine oxides, while reduction leads to the corresponding phosphine .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Applications
One of the most significant applications of (4-(Aminomethyl)phenyl)dimethylphosphine oxide is in the development of anticancer drugs. The compound has been identified as a key structural component in several potent inhibitors targeting anaplastic lymphoma kinase (ALK), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). For instance, brigatinib (AP26113), a second-generation ALK inhibitor, incorporates a phosphine oxide moiety that enhances its efficacy and selectivity against ALK-positive tumors .
1.2 Mechanism of Action
The phosphine oxide structure contributes to the compound's ability to act as a strong hydrogen bond acceptor, which is crucial for binding to target proteins involved in cancer cell proliferation. Studies have shown that compounds containing this functional group exhibit improved metabolic stability and bioavailability due to their polar nature, which enhances solubility and reduces lipophilicity .
1.3 Case Studies
- Brigatinib : Approved by the FDA for treating ALK-positive NSCLC, brigatinib exemplifies the successful application of phosphine oxides in drug design. Its development involved optimizing the lead compound through computational simulations and structural modifications to enhance selectivity and potency against ALK .
- SY-5609 : Another notable compound, SY-5609, serves as a selective CDK7 inhibitor with promising results in preclinical studies. The incorporation of phosphine oxide into its structure led to significant improvements in its pharmacokinetic properties, making it suitable for further clinical trials .
Material Science
2.1 Nanotechnology Applications
Beyond medicinal chemistry, this compound has potential applications in nanotechnology. Its unique chemical properties allow it to function as a stabilizing agent for nanoparticles, particularly those used in drug delivery systems. The ability of DMPO to form stable complexes with metal ions can be harnessed to create functionalized nanoparticles that improve drug solubility and targeting efficiency.
2.2 Surface Modification
In material science, DMPO can be utilized for surface modification of various substrates. By attaching DMPO to surfaces, researchers can enhance biocompatibility and promote specific interactions with biological systems, which is particularly useful in developing biomedical devices .
Summary of Key Findings
Mechanism of Action
The mechanism of action of (4-(Aminomethyl)phenyl)dimethylphosphine oxide involves its interaction with molecular targets through its aminomethyl and phosphine oxide groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -F in ) reduce nucleophilicity compared to the parent amino compound. Bulky groups (e.g., diphenylphosphine in ) enhance steric hindrance, affecting reaction kinetics .
- Hygroscopicity: Aminoalkylphosphine oxides (e.g., ) are highly hygroscopic, whereas sulfonyl- or aryl-substituted analogs (e.g., ) exhibit better moisture resistance.
Key Differences :
Biological Activity
(4-(Aminomethyl)phenyl)dimethylphosphine oxide is a phosphine oxide compound that has gained attention in recent years for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H14NOP
- IUPAC Name : (4-dimethylphosphorylphenyl)methanamine
- Functional Groups : Aminomethyl group attached to a phenyl ring and a dimethylphosphine oxide group.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(aminomethyl)phenylphosphine with dimethylphosphine oxide. The process requires specific solvents and catalysts to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets via its aminomethyl and phosphine oxide groups. These interactions can modulate several biochemical pathways, making it a candidate for therapeutic applications.
Cytotoxicity and Anticancer Potential
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of phosphine oxides can act as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication in cancer cells.
| Compound | Cell Line Tested | IC50 Value (μM) | Activity |
|---|---|---|---|
| 4-(Aminomethyl)phenyl)dimethylphosphine oxide | A549 (Lung Cancer) | < 250 | Cytotoxic |
| 4-(Aminomethyl)phenyl)dimethylphosphine oxide | MCF-7 (Breast Cancer) | < 200 | Cytotoxic |
Mechanistic Studies
Inhibition studies have demonstrated that the compound can persistently inhibit TOP1 activity even after prolonged incubation times, suggesting a robust mechanism of action.
Case Studies
- Cytotoxic Activity Against Cancer Cell Lines : A study evaluated the cytotoxicity of various phosphine oxide derivatives, including this compound, against cancer cell lines like A549 and MCF-7. The results indicated substantial inhibition of cell proliferation at low concentrations, highlighting its potential as an anticancer agent .
- Inhibition of Topoisomerase I : Another research focused on the inhibition of TOP1 by synthesized phosphine oxide derivatives, revealing that some compounds exhibited stronger inhibitory effects than conventional drugs like camptothecin (CPT). This suggests that this compound could serve as a lead compound in developing new anticancer therapies .
Applications in Medicine
The compound is under investigation for its potential therapeutic applications, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development.
Q & A
Q. What are the optimized synthetic routes for (4-(Aminomethyl)phenyl)dimethylphosphine oxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions between aminomethylbenzene derivatives and dimethylphosphine oxide precursors. Microwave-assisted three-component reactions (amines, orthoformates, and >P(O)H species) can enhance efficiency, reducing reaction times from hours to minutes . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. For example, using a 1:1.2:1 ratio of amine:orthoformate:phosphine oxide precursor under microwave irradiation (100°C, 30 min) achieves yields >75% with >95% purity (HPLC). Traditional heating methods require longer durations (6–12 hours) and may result in side products like over-oxidized phosphonates .
Table 1 : Comparison of Synthetic Methods
| Method | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Microwave-assisted | Ethanol | 100°C | 30 min | 78 | 97 |
| Conventional heating | Toluene | 110°C | 8 hrs | 65 | 88 |
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : -NMR reveals the aminomethyl group ( ppm, triplet) and aromatic protons ( ppm). -NMR shows a singlet at ppm, confirming the phosphine oxide moiety .
- Mass Spectrometry : ESI-HRMS (positive mode) gives [M+H] at m/z 184.0732 (calculated: 184.0735), validating molecular formula .
- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the phenyl ring and the tetrahedral coordination at phosphorus. Crystallographic data (CCDC deposition) should be cross-referenced with NIST standards .
Q. What are the key solubility and stability parameters for handling this compound in experimental settings?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL). Stability tests under nitrogen show no degradation at 25°C for 30 days, but exposure to moisture leads to hydrolysis (5% degradation in 7 days). Store under inert gas at -20°C in amber vials to prevent photolytic decomposition .
Advanced Research Questions
Q. What role does this compound play in coordination chemistry, and how does its electronic structure influence ligand behavior?
- Methodological Answer : The aminomethyl group enhances electron-donating capacity, making it a strong σ-donor in metal complexes (e.g., with Pd(II) or Ru(II)). DFT calculations show a HOMO energy of -6.8 eV, favoring back-donation in catalytic cycles. Comparative studies with triphenylphosphine oxide reveal higher catalytic turnover in Suzuki-Miyaura couplings (TOF = 1,200 h vs. 800 h) due to reduced steric bulk .
Q. How can researchers address contradictions in reported reactivity or catalytic performance of this compound?
- Methodological Answer : Discrepancies often arise from variations in metal precursors (e.g., Pd(OAc) vs. PdCl) or solvent systems. To resolve contradictions:
Q. What strategies exist for synthesizing enantiomerically pure forms of this compound, and what analytical methods validate stereochemical integrity?
- Methodological Answer : Enantioselective synthesis involves chiral auxiliaries (e.g., (-)-sparteine) or catalytic asymmetric phosphorylation. Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) separates enantiomers ( min vs. 9.5$ min). X-ray crystallography of diastereomeric salts (e.g., with L-tartaric acid) confirms absolute configuration .
Q. How does the compound's electronic configuration impact its application in cross-coupling reactions?
- Methodological Answer : The dimethylphosphine oxide group lowers the LUMO energy of transition states, facilitating oxidative addition in Heck reactions. Hammett studies (σ = 0.15) indicate moderate electron-withdrawing effects, which stabilize Pd(0) intermediates. In Sonogashira couplings, the ligand achieves 92% yield (vs. 78% for PPh) under identical conditions .
Q. What computational methods model the compound's behavior in catalytic cycles or supramolecular assemblies?
- Methodological Answer : DFT (B3LYP/6-31G*) and molecular dynamics (MD) simulations predict binding affinities to metal centers and self-assembly into helical polymers. QM/MM hybrid models reproduce catalytic turnover frequencies within 5% error of experimental data. Software packages like Gaussian 16 or ORCA are recommended for such studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
